N,N'-bis(4-methyl-2-pyridinyl)hexanediamide
Overview
Description
N,N'-bis(4-methyl-2-pyridinyl)hexanediamide, commonly known as BMH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMH is a chelating agent that has been used for the purification of proteins and enzymes, as well as in the synthesis of metal complexes. In
Mechanism of Action
BMH acts as a chelating agent by forming stable complexes with metal ions. The two pyridine rings in BMH are able to coordinate with metal ions, forming a stable six-membered ring. This complex formation can result in changes in the electronic and structural properties of the metal ion, leading to altered reactivity and selectivity.
Biochemical and Physiological Effects:
BMH has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that the effects of BMH on biological systems are largely dependent on the metal ion that it forms complexes with. For example, BMH complexes with copper ions have been shown to exhibit antioxidant properties, while complexes with iron ions have been shown to induce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using BMH in laboratory experiments is its ability to selectively bind to metal ions, allowing for the purification and isolation of proteins and enzymes. Additionally, BMH complexes can be used as catalysts in various reactions, leading to increased efficiency and selectivity. However, one limitation of using BMH is that its ability to form complexes is largely dependent on the pH and concentration of the metal ion, which can lead to variability in experimental results.
Future Directions
There are several potential future directions for research on BMH. One area of interest is the development of BMH-based metal complexes for use in catalysis and drug delivery. Additionally, further studies are needed to better understand the effects of BMH complexes on biological systems, particularly with regards to their potential applications in disease treatment and prevention. Finally, research on the synthesis of BMH and its derivatives may lead to the development of more efficient and selective chelating agents.
Scientific Research Applications
BMH has been widely used in scientific research due to its ability to form stable complexes with metal ions. These complexes have been used in various applications such as catalysis, drug delivery, and imaging. BMH has also been used in the purification of proteins and enzymes, as it can selectively bind to metal ions that are present in the protein or enzyme of interest.
properties
IUPAC Name |
N,N'-bis(4-methylpyridin-2-yl)hexanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-7-9-19-15(11-13)21-17(23)5-3-4-6-18(24)22-16-12-14(2)8-10-20-16/h7-12H,3-6H2,1-2H3,(H,19,21,23)(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRNRVWNFZYRRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCCC(=O)NC2=NC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.